N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a chemical compound that features a naphthalene ring, an ethyl group, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 1-(naphthalen-2-yl)ethanamine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and sulfonamide moiety play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. These interactions can disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Naphthalen-1-yloxy)ethyl)acetamide
- 2-Naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)acetamide
- 2-Naphthalen-1-yl-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide
- N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide
- N-(1-Nitro-naphthalen-2-yl)-acetamide
Uniqueness
N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of a naphthalene ring, nitrobenzene moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
CAS No. |
909120-56-5 |
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Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1-naphthalen-2-ylethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S/c1-13(15-7-6-14-4-2-3-5-16(14)12-15)19-25(23,24)18-10-8-17(9-11-18)20(21)22/h2-13,19H,1H3 |
InChI Key |
NZWRBPQLAWKGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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